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molecular formula C12H11N3O2 B8582305 Methyl 3-(5-aminopyrimidin-2-yl)benzoate

Methyl 3-(5-aminopyrimidin-2-yl)benzoate

Cat. No. B8582305
M. Wt: 229.23 g/mol
InChI Key: WJYANSCQOOPBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071593B2

Procedure details

10.2 g (35.9 mmol) of methyl 3-[5-(dimethylaminomethyleneamino)pyrimidin-2-yl]benzoate are suspended in 1 l of methanol. 5.3 ml (107.3 mmol) of fuming sulfuric acid are added dropwise with gentle cooling (about 5-10° C.) (note, strongly exothermic reaction). When the addition is complete, the mixture is stirred firstly at room temperature for 30 min and subsequently at an oil-bath temperature of 88°. The reaction is monitored by means of HPLC. After 20 h, the clear, dark-yellow solution is evaporated to dryness. The residue is dissolved in 600 ml of ethyl acetate and washed with 2×150 ml of 1 N NaOH and 2×1 N HCl, dried over sodium sulfate and evaporated; yield: 3 g; HPLC: Rt=2.17 min (method B); LC-MS: 300 (M+H).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C=[N:5][C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=2)[C:15]([O:17][CH3:18])=[O:16])=[N:10][CH:11]=1)C.S(=O)(=O)(O)O>CO>[NH2:5][C:6]1[CH:11]=[N:10][C:9]([C:12]2[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=2)[C:15]([O:17][CH3:18])=[O:16])=[N:8][CH:7]=1

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
CN(C)C=NC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred firstly at room temperature for 30 min and subsequently at an oil-bath temperature of 88°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
note, strongly exothermic reaction)
ADDITION
Type
ADDITION
Details
When the addition
WAIT
Type
WAIT
Details
After 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the clear, dark-yellow solution is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 600 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 2×150 ml of 1 N NaOH and 2×1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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